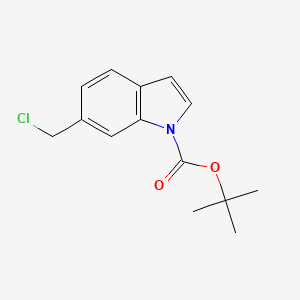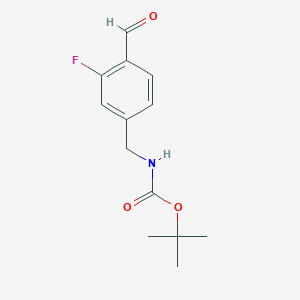
2,6-Dimethyl-4'-fluorobiphenyl-4-carboxaldehyde
Overview
Description
2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde is an organic compound with the molecular formula C15H13FO and a molecular weight of 228.27 g/mol . This compound is characterized by the presence of a fluorine atom at the 4’ position of the biphenyl structure, along with two methyl groups at the 2 and 6 positions and an aldehyde group at the 4 position. It is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dimethylbiphenyl and 4-fluorobenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a Friedel-Crafts acylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2,6-Dimethyl-4’-fluorobiphenyl-4-carboxylic acid.
Reduction: 2,6-Dimethyl-4’-fluorobiphenyl-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylbiphenyl-4-carboxaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.
4’-Fluorobiphenyl-4-carboxaldehyde: Lacks the methyl groups, affecting its steric and electronic characteristics.
2,6-Dimethyl-4’-chlorobiphenyl-4-carboxaldehyde: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
2,6-Dimethyl-4’-fluorobiphenyl-4-carboxaldehyde is unique due to the combination of its structural features, including the fluorine atom, methyl groups, and aldehyde group.
Properties
IUPAC Name |
4-(4-fluorophenyl)-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-7-12(9-17)8-11(2)15(10)13-3-5-14(16)6-4-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFXGBJOPHNMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Trifluoromethyl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine 2,2,2-trifluoroacetate](/img/structure/B1446403.png)
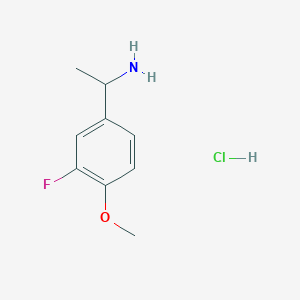
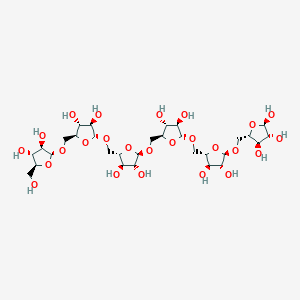
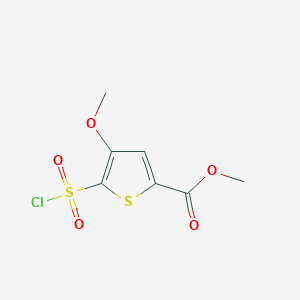
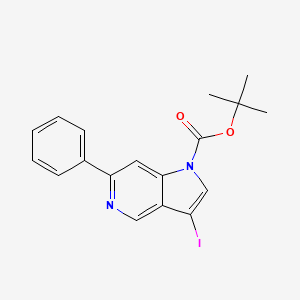

![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1446411.png)
![6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline](/img/structure/B1446414.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1446416.png)



